3-Methoxy-1-propanol methanesulphonate
Overview
Description
3-Methoxy-1-propanol methanesulphonate is an organic compound with the molecular formula C5H12O4S. It is a sulfonate ester derived from methanesulfonic acid and 3-methoxypropanol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-1-propanol methanesulphonate can be synthesized through the esterification of methanesulfonic acid with 3-methoxypropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of 3-methoxypropyl methanesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-propanol methanesulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water and an acid or base catalyst, 3-methoxypropyl methanesulfonate can hydrolyze to yield methanesulfonic acid and 3-methoxypropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction. Sulfuric acid or sodium hydroxide can be used as catalysts.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.
Hydrolysis: The major products are methanesulfonic acid and 3-methoxypropanol.
Scientific Research Applications
3-Methoxy-1-propanol methanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxypropyl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: A strong acid used in various industrial processes.
Ethyl Methanesulfonate: An alkylating agent used in mutagenesis studies.
Methyl Methanesulfonate: Another alkylating agent with applications in DNA research.
Uniqueness
3-Methoxy-1-propanol methanesulphonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its methoxypropyl group provides distinct reactivity compared to other methanesulfonate esters, making it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C5H12O4S |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-methoxypropyl methanesulfonate |
InChI |
InChI=1S/C5H12O4S/c1-8-4-3-5-9-10(2,6)7/h3-5H2,1-2H3 |
InChI Key |
FRQCAZXFZRBMRX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOS(=O)(=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.